molecular formula C30H31N3O5S B13379536 ethyl 4-oxo-5-[(1-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-1H-indol-3-yl)methylene]-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate

ethyl 4-oxo-5-[(1-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-1H-indol-3-yl)methylene]-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13379536
M. Wt: 545.7 g/mol
InChI Key: WIEIITJITSNDQE-QOAWVIAOSA-N
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Description

Ethyl 4-oxo-5-[(1-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-1H-indol-3-yl)methylene]-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ethyl 4-oxo-5-[(1-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-1H-indol-3-yl)methylene]-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the thiophene ring and the ethyl ester group. The final step involves the formation of the methylene bridge connecting the indole and thiophene moieties. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Ethyl 4-oxo-5-[(1-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-1H-indol-3-yl)methylene]-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate undergoes various types of chemical reactions, including:

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Substitution reactions can replace specific functional groups with others, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-oxo-5-[(1-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-1H-indol-3-yl)methylene]-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-5-[(1-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-1H-indol-3-yl)methylene]-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity. This can lead to changes in metabolic pathways and cellular processes. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 4-oxo-5-[(1-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-1H-indol-3-yl)methylene]-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can be compared to other compounds with similar structures, such as:

    Indole derivatives: These compounds share the indole moiety and may have similar biological activities.

    Thiophene derivatives: Compounds with thiophene rings often have unique electronic properties and can be used in materials science.

    Ethyl esters: These compounds are commonly used in organic synthesis and have various industrial applications

Properties

Molecular Formula

C30H31N3O5S

Molecular Weight

545.7 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[[1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]indol-3-yl]methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C30H31N3O5S/c1-3-37-30(36)27-28(35)25(39-29(27)32-21-12-10-19(2)11-13-21)15-20-17-33(24-9-5-4-8-23(20)24)18-26(34)31-16-22-7-6-14-38-22/h4-5,8-13,15,17,22,35H,3,6-7,14,16,18H2,1-2H3,(H,31,34)/b25-15-,32-29?

InChI Key

WIEIITJITSNDQE-QOAWVIAOSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)NCC4CCCO4)/SC1=NC5=CC=C(C=C5)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CN(C3=CC=CC=C32)CC(=O)NCC4CCCO4)SC1=NC5=CC=C(C=C5)C)O

Origin of Product

United States

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